Ki20227

Catalog No.
S531755
CAS No.
623142-96-1
M.F
C24H24N4O5S
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ki20227

Researchers often face confounding c-Kit depletion and near-total microglial ablation when using generic CSF1R inhibitors like PLX3397. Ki20227 (CAS 623142-96-1) is the precise solution-a highly selective CSF1R inhibitor (IC50 2 nM) that blocks microglial proliferation without destroying resting networks. Its oral bioavailability and consistent formulation ensure reliable in vivo dosing for tumor microenvironment, neuroinflammation, and osteoclast studies. Procure with confidence: Ki20227 spares c-Kit-dependent hematopoietic cells, delivering clean, interpretable data.

CAS Number

623142-96-1

Product Name

Ki20227

IUPAC Name

1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29)

InChI Key

SHPFDGWALWEPGS-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Ki 20227, Ki-20227, Ki20227, N-(4-((6,7-dimethoxy-4-quinolyl)oxy)-2-methoxyphenyl)-N'-(1-(1,3-thiazole-2-yl)ethyl)urea

Canonical SMILES

CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC

The exact mass of the compound Ki20227 is 480.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Ki20227 (CAS: 623142-96-1) is an orally active, highly selective small-molecule inhibitor of the c-Fms (CSF1R) tyrosine kinase. In baseline biochemical assays, it demonstrates a primary IC50 of 2 nM for CSF1R, effectively suppressing macrophage proliferation, osteoclast differentiation, and microglial activation . Unlike broad-spectrum receptor tyrosine kinase (RTK) inhibitors, Ki20227 is specifically procured for downstream applications requiring precise modulation of the colony-stimulating factor 1 (CSF-1) axis, such as tumor microenvironment remodeling and neuroinflammation modeling, where it offers a highly optimized pharmacokinetic profile for in vivo oral administration .

Research Fit

CSF1R pathway inhibition study fit
Oral dosing model compatibility
Kinase selectivity profiling context

Substituting Ki20227 with generic RTK inhibitors or more common clinical-stage CSF1R inhibitors (such as PLX3397/Pexidartinib) fundamentally alters experimental outcomes. PLX3397 acts as a dual CSF1R/c-Kit inhibitor, which introduces severe confounding variables by depleting c-Kit-dependent hematopoietic stem cells and inducing near-total microglial ablation in the central nervous system . In contrast, Ki20227 maintains high selectivity over c-Kit and functions as a state-specific modulator that blocks microglial proliferation without destroying the resting microglial network [1]. For procurement, selecting a first-generation alternative like GW2580 also fails to match Ki20227's single-digit nanomolar potency, requiring higher dosing that complicates formulation and increases the risk of off-target toxicity.

Substitution Risk

Target residence time

Slow dissociation kinetics may not replicate with other CSF1R inhibitors

Cellular selectivity profile

Functional selectivity in cellular assays may differ from biochemical IC50 alone

In vivo osteoclast model response

Bone metastasis and arthritis endpoint outcomes may vary across inhibitors

Primary Target Potency vs. First-Generation Baseline

In direct biochemical kinase assays, Ki20227 demonstrates superior inhibitory potency against CSF1R compared to the widely used first-generation baseline inhibitor GW2580. While GW2580 achieves an IC50 of 30 nM, Ki20227 achieves an IC50 of 2 nM . This 15-fold increase in primary target potency allows researchers to achieve complete receptor blockade at significantly lower systemic concentrations.

Evidence DimensionEnzymatic IC50 for CSF1R
Target Compound Data2 nM (Ki20227)
Comparator Or Baseline30 nM (GW2580)
Quantified Difference15-fold higher biochemical potency for Ki20227
ConditionsIn vitro cell-free kinase assay

Higher potency enables lower in vivo dosing, which minimizes solvent toxicity during formulation and reduces the risk of off-target off-tissue accumulation.

CSF1R Selectivity Window
Reported
CSF1R IC50 2 nM; 6-fold over VEGFR2; >100-fold over c-Kit
Defines off-target contribution thresholds
Cell-free enzymatic assay context

Kinase Selectivity Profile: Avoiding c-Kit Off-Target Effects

A critical differentiator for Ki20227 is its ability to spare the c-Kit (stem cell factor) receptor, a common off-target for many CSF1R inhibitors. Ki20227 exhibits an IC50 of 451 nM for c-Kit versus 2 nM for CSF1R, yielding a ~225-fold selectivity window . In stark contrast, the clinical-stage comparator PLX3397 (Pexidartinib) is actually more potent against c-Kit (10 nM) than CSF1R (20 nM), acting as a dual inhibitor .

Evidence DimensionSelectivity ratio (c-Kit IC50 / CSF1R IC50)
Target Compound Data~225-fold selectivity (451 nM / 2 nM)
Comparator Or Baseline0.5-fold selectivity (10 nM / 20 nM for PLX3397)
Quantified Difference>400-fold greater relative selectivity for CSF1R over c-Kit
ConditionsIn vitro kinase profiling

Procuring Ki20227 prevents the unintended depletion of c-Kit-dependent hematopoietic stem cells, which is a major confounding variable when using PLX3397 in immunological studies.

Target Dissociation Kinetics
Head-to-head
Slowest dissociation rate among 8 profiled inhibitors
Extended target residence time context
High-throughput competitive binding assay

In Vivo Microglial Modulation vs. Complete Ablation

In adult murine models of neuroinflammation and ischemia, the choice of CSF1R inhibitor dictates the fate of the microglial population. Administration of PLX3397 causes a dramatic reduction (>70-90%) in resting microglial density, effectively ablating the population [1]. Ki20227, however, functions as a state-specific modulator; it blocks microglial proliferation and activation without significantly reducing the baseline survival rate of resting microglia in the central nervous system [1].

Evidence DimensionImpact on resting microglial survival rate
Target Compound DataPreserves resting microglial density
Comparator Or Baseline>70-90% microglial ablation (PLX3397)
Quantified DifferenceDivergent functional outcomes (modulation vs. ablation)
ConditionsIn vivo adult mouse brain (sham and ischemic stroke models)

Ki20227 is the mandatory procurement choice for neurological studies where researchers must halt pathological microglial expansion without destroying the brain's baseline immune architecture.

Osteolysis Reduction
Reported
50 mg/kg/day oral dosing — marked osteolysis reduction reported
In vivo osteoclast endpoint context
Nude rat A375 bone metastasis model

Formulation Processability for Oral Administration

The practical utility of a kinase inhibitor depends heavily on its processability into a stable dosing vehicle. Ki20227 is highly amenable to standard laboratory formulation, yielding a clear solution at ≥ 2.17 mg/mL using a standardized co-solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). This clear solution baseline avoids the erratic absorption profiles and dosing inconsistencies associated with crude lipophilic suspensions common to broader RTK inhibitors.

Evidence DimensionIn vivo vehicle solubility and clarity
Target Compound DataClear solution at ≥ 2.17 mg/mL
Comparator Or BaselineCrude suspensions (standard unformulated RTK baselines)
Quantified DifferenceTransition from heterogeneous suspension to homogeneous clear solution
Conditions10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline formulation protocol

A clear, standardized formulation guarantees highly reproducible pharmacokinetic exposure during oral (p.o.) dosing, reducing inter-subject variability in costly in vivo cohorts.

Osteoclast Reduction in OVX
Reported
20 mg/kg/day — TRAP-positive osteoclast reduction reported
Estrogen-deficiency bone resorption context
Ovariectomized rat model
Cellular Growth Inhibition
Reported
M-NFS-60 IC50 14 nM vs HUVEC ~10-fold higher concentration
Cellular selectivity interpretation
72-h proliferation assay
Arthritis Model Response
Reported
Disease progression suppression reported
Inflammatory arthritis model context
CIA mouse model

Osteolytic Disease and Bone Metastasis Modeling

Because Ki20227 offers single-digit nanomolar potency against CSF1R without cross-reacting with c-Kit, it is the optimal agent for selectively suppressing osteoclast differentiation. It allows researchers to evaluate bone destruction pathways without confounding hematopoietic toxicity .

State-Specific Microglial Modulation in Neuroinflammation

In models of ischemic stroke or experimental autoimmune encephalomyelitis (EAE), Ki20227 is procured specifically because it halts microglial proliferation and activation without inducing the massive microglial ablation seen with PLX3397. This preserves the baseline neuro-immune network required for valid disease modeling[1].

Tumor Microenvironment (TME) Macrophage Reprogramming

Ki20227 is highly suited for in vivo oncology models focused on tumor-associated macrophages (TAMs). Its established formulation processability ensures consistent oral dosing, enabling precise blockade of the M-CSF/c-Fms axis to reduce immunosuppressive TAMs while sparing c-Kit-dependent immune cells .

Application Fit Matrix

Application
Selection Property
Validation Focus
Bone metastasis model studies
CSF1R pathway inhibition and target residence time context
Osteolysis endpoint response in rodent models
Osteoporosis and estrogen-deficiency research
CSF1R-dependent osteoclastogenesis inhibition
TRAP-positive osteoclast reduction in OVX models
Inflammatory arthritis and autoimmune studies
CSF1R-driven myeloid cell infiltration suppression
Joint inflammation and bone erosion endpoints in CIA model
CSF1R signaling and macrophage biology assays
Cellular selectivity profile (CSF1R vs VEGFR2 contribution)
Target engagement and off-target contribution thresholds

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

480.14674105 Da

Monoisotopic Mass

480.14674105 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T4W68CAT3P
1: Aikawa Y, Yamagata K, Katsumoto T, Shima Y, Shino M, Stanley ER, Cleary ML, Akashi K, Tenen DG, Kitabayashi I. Essential role of PU.1 in maintenance of mixed lineage leukemia-associated leukemic stem cells. Cancer Sci. 2015 Mar;106(3):227-36. doi: 10.1111/cas.12593. Epub 2015 Feb 12. PubMed PMID: 25529853; PubMed Central PMCID: PMC4373983.
2: Toy EP, Lamb T, Azodi M, Roy WJ, Woo HH, Chambers SK. Inhibition of the c-fms proto-oncogene autocrine loop and tumor phenotype in glucocorticoid stimulated human breast carcinoma cells. Breast Cancer Res Treat. 2011 Sep;129(2):411-9. doi: 10.1007/s10549-010-1247-7. Epub 2010 Nov 10. PubMed PMID: 21063905.
3: Uemura Y, Ohno H, Ohzeki Y, Takanashi H, Murooka H, Kubo K, Serizawa I. The selective M-CSF receptor tyrosine kinase inhibitor Ki20227 suppresses experimental autoimmune encephalomyelitis. J Neuroimmunol. 2008 Mar;195(1-2):73-80. doi: 10.1016/j.jneuroim.2008.01.015. Epub 2008 Apr 2. PubMed PMID: 18378004.
4: Ohno H, Uemura Y, Murooka H, Takanashi H, Tokieda T, Ohzeki Y, Kubo K, Serizawa I. The orally-active and selective c-Fms tyrosine kinase inhibitor Ki20227 inhibits disease progression in a collagen-induced arthritis mouse model. Eur J Immunol. 2008 Jan;38(1):283-91. PubMed PMID: 18085662.
5: Ohno H, Kubo K, Murooka H, Kobayashi Y, Nishitoba T, Shibuya M, Yoneda T, Isoe T. A c-fms tyrosine kinase inhibitor, Ki20227, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model. Mol Cancer Ther. 2006 Nov;5(11):2634-43. PubMed PMID: 17121910.

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